molecular formula C7H13N B081614 1-Methyl-4-methylenepiperidine CAS No. 13669-28-8

1-Methyl-4-methylenepiperidine

Cat. No.: B081614
CAS No.: 13669-28-8
M. Wt: 111.18 g/mol
InChI Key: XOLRMKKIFJFIOV-UHFFFAOYSA-N
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Description

1-Methyl-4-methylenepiperidine is an organic compound with the molecular formula C7H13N It is a derivative of piperidine, characterized by the presence of a methylene group at the fourth position and a methyl group at the first position of the piperidine ring

Biochemical Analysis

Biochemical Properties

It is known that piperidine derivatives can interact with various enzymes and proteins . The nature of these interactions would depend on the specific structure of the piperidine derivative and the biochemical context in which it is present.

Cellular Effects

It is possible that it could influence cell function through its interactions with cellular proteins and enzymes .

Molecular Mechanism

It is likely that its effects are mediated through its interactions with cellular proteins and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-methylenepiperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with formaldehyde and a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the methylene group at the fourth position.

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of pyridine derivatives. This process is carried out in the presence of a catalyst, such as molybdenum disulfide, under high pressure and temperature conditions. The resulting product is then purified through distillation or crystallization techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-methylenepiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its saturated analogs using reducing agents such as lithium aluminum hydride.

    Substitution: The methylene group at the fourth position can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products:

Scientific Research Applications

1-Methyl-4-methylenepiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals .

Comparison with Similar Compounds

    Piperidine: A parent compound with a similar structure but lacking the methylene and methyl groups.

    4-Methylpiperidine: Similar structure with a methyl group at the fourth position but no methylene group.

    1-Methylpiperidine: Similar structure with a methyl group at the first position but no methylene group.

Uniqueness: 1-Methyl-4-methylenepiperidine is unique due to the presence of both a methylene group at the fourth position and a methyl group at the first position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-methyl-4-methylidenepiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7-3-5-8(2)6-4-7/h1,3-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLRMKKIFJFIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159887
Record name Piperidine, 1-methyl,4-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13669-28-8
Record name Piperidine, 1-methyl,4-methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-methyl,4-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-methylidenepiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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